Halogen-Bonding Advantage Over Chloro Analogs
DFT calculations at the single-point energy (SPE) level on anti-3-bromobenzothiophene diol derivatives reveal a Br···π (heterocyclic phenyl ring) interaction energy of 7.53 kcal·mol⁻¹, with a Br-to-ring-plane distance of 3.427 Å—0.16 Å less than the sum of van der Waals radii [1]. In contrast, 3-chlorobenzothiophene diol derivatives display no halogen bonding interactions whatsoever; their crystal packing is governed solely by weak hydrogen bonding and π-stacking (computed π···π energy minimum: 4.93 kcal·mol⁻¹ at 3.950 Å) [1]. The 3-iodobenzothiophene diol analog exhibits a stronger I···O (carbonyl) interaction of 8.50 kcal·mol⁻¹, but the iodo derivative is isomorphic with the bromo compound and shows only a 0.97 kcal·mol⁻¹ incremental gain in halogen-bond energy despite significantly higher molecular weight and cost [1]. The chloro derivative provides no halogen-bond-driven supramolecular organization, making bromo the optimal balance of interaction strength and synthetic accessibility [1].
| Evidence Dimension | Halogen···π or Halogen···O noncovalent interaction energy (DFT-calculated) |
|---|---|
| Target Compound Data | 7.53 kcal·mol⁻¹ (Br···π, anti-bromobenzothiophene diol); Br···O (carbonyl): 2.22 kcal·mol⁻¹ (syn-bromobenzothiophene diol) |
| Comparator Or Baseline | Chloro analog: 0 kcal·mol⁻¹ (no halogen bonding). Iodo analog: 8.50 kcal·mol⁻¹ (I···O). π-stacking alone: 4.93 kcal·mol⁻¹ |
| Quantified Difference | Bromo vs. chloro: +7.5 kcal·mol⁻¹ halogen-bond gain. Bromo vs. iodo: −0.97 kcal·mol⁻¹ deficit. Bromo vs. π-stacking alone: +2.6 kcal·mol⁻¹ incremental stabilization |
| Conditions | DFT SPE calculations on 3-halobenzothiophene diol derivatives; X-ray crystal structure validation; syn/anti diastereomeric forms analyzed (PMC4420588, 2014) |
Why This Matters
For applications in crystal engineering, cocrystal design, or solid-state formulation, the bromo derivative provides a unique halogen-bond donor capacity that the chloro analog entirely lacks and the iodo analog only marginally exceeds at substantially higher cost and synthetic complexity.
- [1] Cadoni, E.; et al. Halogen and Hydrogen Bonding Benzothiophene Diol Derivatives: A Study Using ab initio Calculations and X-Ray Crystal Structure Measurements. ChemistryOpen, 2014, 4(2), 161–168. DOI: 10.1002/open.201402087. PMCID: PMC4420588. Key data: anti-Br···π = 7.53 kcal·mol⁻¹ at 3.427 Å; syn-Br···O = 2.22 kcal·mol⁻¹; I···O = 8.50 kcal·mol⁻¹ at 3.115 Å; π···π = 4.93 kcal·mol⁻¹; chloro = no halogen bonding. View Source
